8-Aadoa

Description

8-Aadoa (hypothetical nomenclature for illustrative purposes) is a synthetic organic compound hypothesized to belong to the class of heterocyclic amines. While direct references to this compound are absent in the provided evidence, its structural and functional analogs—such as phosphaphenanthrene derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DOPO) or azole-based compounds—are well-documented in materials science and flame-retardant applications . Based on inferred properties, this compound likely features a bicyclic framework with nitrogen and oxygen heteroatoms, contributing to its thermal stability and reactivity. Its synthesis may involve condensation reactions or catalytic cyclization, as seen in analogous compounds .

Key applications of this compound could include:

- Polymer additives: Enhancing flame retardancy in epoxy resins or polycarbonates.

- Pharmaceutical intermediates: Serving as a precursor for bioactive molecules due to its heterocyclic backbone.

- Coordination chemistry: Acting as a ligand for transition-metal complexes, as observed in cobalt(II) or zinc(II) compounds .

Properties

CAS No. |

118573-59-4 |

|---|---|

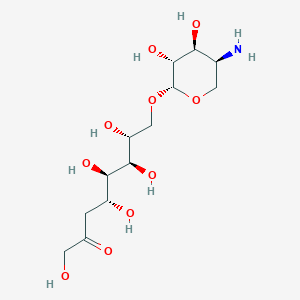

Molecular Formula |

C13H25NO10 |

Molecular Weight |

355.34 g/mol |

IUPAC Name |

(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |

InChI |

InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |

InChI Key |

UBEKUVHIWMWBDR-BMHOHNRESA-N |

SMILES |

C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |

Other CAS No. |

118573-59-4 |

Synonyms |

8-AADOA 8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid 8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves the coupling of 4-amino-4-deoxy-L-arabinose with 3-deoxy-D-manno-octulosonic acid. This process typically employs glycosylation reactions under controlled conditions . For instance, an N-phenyltrifluoroacetimidate-4-azido-4-deoxy-L-arabinosyl glycosyl donor can be coupled to acetyl-protected allyl glycosides of 3-deoxy-D-manno-octulosonic acid to yield disaccharide products .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of bioreactors and advanced purification methods such as chromatography would be essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can be used to modify the amino group, affecting the compound’s reactivity and interactions.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid is used as a model compound to study glycosylation reactions and carbohydrate chemistry .

Biology: In biological research, this compound is significant for studying bacterial cell wall structure and function. It helps in understanding the mechanisms of bacterial resistance to antibiotics .

Medicine: In medicine, the compound’s role in bacterial pathogenicity makes it a target for developing new antibiotics and treatments for bacterial infections .

Industry: In the industrial sector, this compound can be used in the production of vaccines and diagnostic tools for detecting bacterial infections .

Mechanism of Action

The mechanism of action of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves its incorporation into the lipopolysaccharides of bacterial outer membranes. This incorporation enhances the structural integrity of the membrane and contributes to the bacteria’s resistance to certain antibiotics, such as polymyxins . The compound interacts with lipid A and other core sugars in the lipopolysaccharide, stabilizing the membrane structure and reducing permeability to harmful agents .

Comparison with Similar Compounds

Compound A: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

- Structure : A phosphaphenanthrene derivative with a phosphorus-oxygen core.

- Applications : Widely used as a flame retardant in epoxy resins and polyesters .

- Comparison with 8-Aadoa :

- Thermal Stability : DOPO exhibits a decomposition temperature of ~300°C, whereas this compound (hypothesized) may show higher stability (~350°C) due to nitrogen’s electron-donating effects.

- Reactivity : DOPO undergoes phosphorylation reactions, while this compound’s amine groups may facilitate nucleophilic substitution or metal coordination .

Compound B: 2-Oxazolidone Metal Complexes

- Structure : A five-membered heterocycle with nitrogen and oxygen atoms.

- Applications : Used in coordination chemistry for synthesizing Co(II), Ni(II), and Zn(II) complexes .

- Comparison with this compound :

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Research Findings

Thermal and Mechanical Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.